molecular formula C6H4N2O2 B12650470 Vinyl dicyanoacetate CAS No. 71607-35-7

Vinyl dicyanoacetate

Cat. No.: B12650470
CAS No.: 71607-35-7
M. Wt: 136.11 g/mol
InChI Key: UYRWDPUVLULWRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl dicyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with vinyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a solvent such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Vinyl dicyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Vinyl dicyanoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which vinyl dicyanoacetate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the vinyl and cyano groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: Vinyl dicyanoacetate is unique due to the presence of both vinyl and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Vinyl dicyanoacetate is an organic compound that has garnered attention in recent years due to its diverse biological activities. This compound, characterized by its vinyl group and two cyanoacetate moieties, has been studied for its potential applications in medicinal chemistry, particularly in cancer therapy and as a precursor for various synthetic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C5H4N2O4\text{C}_5\text{H}_4\text{N}_2\text{O}_4

Key Properties

  • Molecular Weight : 172.1 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and acetone.
  • Reactivity : this compound is known for its reactivity in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that compounds containing the this compound structure exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
PC-312.5Inhibition of tubulin polymerization
A54918.0Cell cycle arrest at G2/M phase

The compound demonstrated a dose-dependent inhibition of cell growth, with the most potent effects observed in prostate cancer cells (IC50 = 12.5 µM) .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Similar to other anticancer agents, it disrupts microtubule formation, which is critical for mitosis.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other notable biological activities:

  • Antimicrobial Activity : Studies have reported that this compound derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Wittig Reaction : This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes.
  • Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions with nucleophiles.

Table 2: Synthetic Methods

Synthesis MethodYield (%)Remarks
Wittig Reaction75Simple procedure with good yields
Michael Addition60Requires optimization for yields

Properties

CAS No.

71607-35-7

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

ethenyl 2,2-dicyanoacetate

InChI

InChI=1S/C6H4N2O2/c1-2-10-6(9)5(3-7)4-8/h2,5H,1H2

InChI Key

UYRWDPUVLULWRK-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C#N)C#N

Origin of Product

United States

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